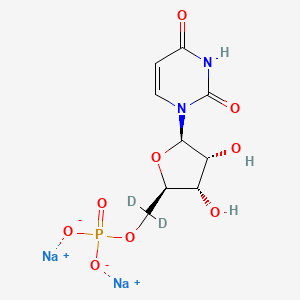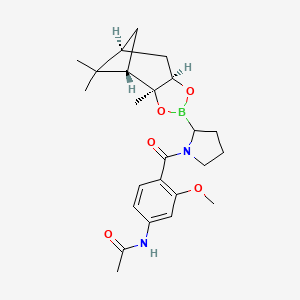
Pop-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pop-IN-2: is a potent, covalent inhibitor of prolyl oligopeptidase, an enzyme involved in the degradation of proline-containing peptides. This compound has shown significant potential in the study of neurodegenerative diseases and cancer due to its ability to inhibit prolyl oligopeptidase with a high degree of specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Pop-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of boronic ester chemistry to create the core structure of this compound.
Functional Group Introduction: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity towards prolyl oligopeptidase.
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Processes: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product
Chemical Reactions Analysis
Types of Reactions: : Pop-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing its specificity and potency.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: : The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and specificities .
Scientific Research Applications
Pop-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of prolyl oligopeptidase and its effects on peptide degradation.
Biology: Helps in understanding the role of prolyl oligopeptidase in cellular processes and its implications in diseases.
Medicine: Potential therapeutic agent for neurodegenerative diseases and cancer due to its ability to inhibit prolyl oligopeptidase.
Industry: Used in the development of diagnostic tools and assays for detecting prolyl oligopeptidase activity
Mechanism of Action
Pop-IN-2 exerts its effects by covalently binding to the active site of prolyl oligopeptidase, thereby inhibiting its activity. This inhibition prevents the degradation of proline-containing peptides, which can have various downstream effects on cellular processes. The molecular targets and pathways involved include the inhibition of peptide degradation pathways, leading to altered cellular signaling and potentially therapeutic effects in diseases such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Prolyl Oligopeptidase Inhibitors: Other inhibitors of prolyl oligopeptidase include compounds such as S17092 and JTP-4819.
Boronic Ester Inhibitors: Compounds similar to Pop-IN-2 that use boronic ester chemistry for inhibition.
Uniqueness: : this compound is unique due to its high specificity and potency as a covalent inhibitor of prolyl oligopeptidase. Its ability to form a covalent bond with the enzyme’s active site distinguishes it from other inhibitors that may only form reversible interactions .
Properties
Molecular Formula |
C24H33BN2O5 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[3-methoxy-4-[2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C24H33BN2O5/c1-14(28)26-16-8-9-17(18(13-16)30-5)22(29)27-10-6-7-21(27)25-31-20-12-15-11-19(23(15,2)3)24(20,4)32-25/h8-9,13,15,19-21H,6-7,10-12H2,1-5H3,(H,26,28)/t15-,19-,20+,21?,24-/m0/s1 |
InChI Key |
AKWLBANFCWCWKL-MFNWNAFKSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)C5=C(C=C(C=C5)NC(=O)C)OC |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=C(C=C(C=C5)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



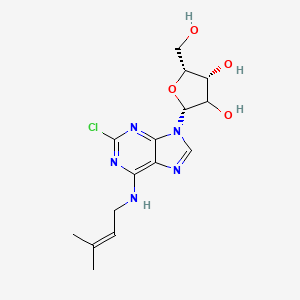
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)


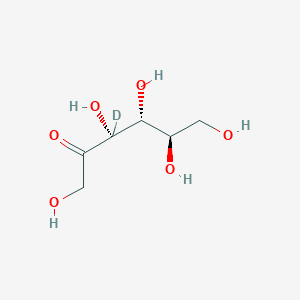
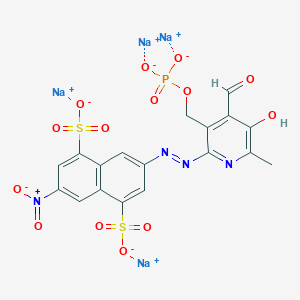
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
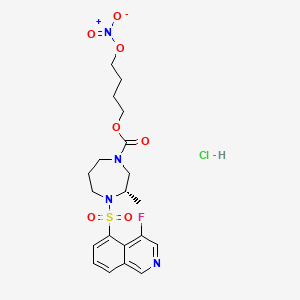
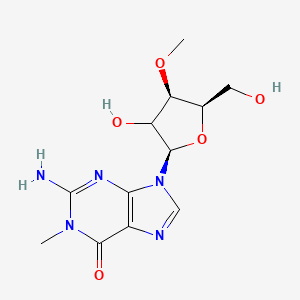


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
